3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
説明
特性
IUPAC Name |
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEWTLXHMYKLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212321-78-3 | |
| Record name | BIBR-1087SE | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212321783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dabigatran etexilate acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441X78E2Z0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Formation of the Benzimidazole Core
The benzimidazole scaffold is synthesized via condensation of 4-chloro-3-nitrobenzoic acid with 1-methyl-1H-benzimidazole-5-carboxylic acid. Cyclization is achieved under acidic conditions using hydrochloric acid and heat (120°C, 6 hours), yielding the 1-methylbenzimidazole intermediate. Subsequent N-alkylation introduces the aminomethyl group at the 2-position using formaldehyde and ammonium acetate in ethanol.
Introduction of the Pyridinylamino Group
The pyridin-2-ylamino substituent is attached through a nucleophilic aromatic substitution reaction. The benzimidazole intermediate reacts with 2-aminopyridine in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C for 12 hours. This step requires meticulous control of stoichiometry to avoid over-alkylation, with a typical yield of 68–72%.
Synthesis of the Hexoxycarbonylcarbamimidoyl Moiety
The hexoxycarbonylcarbamimidoyl group is introduced via a two-step process:
-
Amidoxime Formation : 4-nitroaniline is treated with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime intermediate.
-
Alkoxycarbonylation : The amidoxime reacts with hexyl chloroformate in dichloromethane, catalyzed by triethylamine, to yield the final carbamimidoyl derivative.
Final Coupling and Purification
The three components are coupled using a carbodiimide-mediated amide bond formation (EDC/HOBt system) in tetrahydrofuran (THF). Crude product purification involves column chromatography (silica gel, ethyl acetate:hexane 3:7) followed by recrystallization from ethanol/water (yield: 58%).
Pharmaceutical Formulation Strategies
The compound’s poor aqueous solubility necessitates advanced formulation techniques to enhance bioavailability. Patent EP1870100B1 describes a pellet-based delivery system optimized for oral administration.
Pellet Core Preparation
| Component | Function | Quantity (% w/w) |
|---|---|---|
| Microcrystalline cellulose | Binder | 45–50% |
| Tartaric acid | Solubilizing agent | 30–35% |
| Active ingredient | Drug substance | 15–20% |
The core is prepared via extrusion-spheronization:
Coating and Stabilization
An insulating layer of hydroxypropylmethylcellulose (HPMC) is applied via fluidized bed coating to prevent premature acid degradation. Final film coating uses:
-
Film former : Eudragit L30-D55 (pH-dependent polymer)
-
Plasticizer : Triethyl citrate (20% w/w of polymer)
Analytical and Quality Control Methods
Purity Assessment
| Parameter | Method | Specification |
|---|---|---|
| Chemical purity | HPLC (C18 column) | ≥95% (area %) |
| Residual solvents | GC-FID | <500 ppm (ICH Q3C) |
| Particle size | Laser diffraction | D90 < 250 µm |
Stability studies (40°C/75% RH, 6 months) show <2% degradation when stored in HDPE containers with desiccant.
Challenges and Optimization
化学反応の分析
反応の種類: デセチル・ダビガトラン・エテキシレートは、以下を含むさまざまな化学反応を受けます。
酸化: アルコール基をカルボニル基に変換すること。
還元: ニトロ基をアミンに還元すること。
置換: ハロゲン原子を他の官能基と置換すること.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、さらに処理されてデセチル・ダビガトラン・エテキシレートを得るためのさまざまな中間体があります .
4. 科学研究への応用
デセチル・ダビガトラン・エテキシレートは、いくつかの科学研究の応用があります。
科学的研究の応用
Anticoagulant Activity
This compound is structurally related to Dabigatran Etexilate , a well-known anticoagulant. The similarity in their chemical structures suggests potential use in developing new anticoagulant drugs that could offer improved efficacy or reduced side effects compared to existing therapies. Research indicates that such compounds can effectively inhibit thrombin, a key enzyme in the coagulation cascade, thereby preventing thrombus formation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of this compound, particularly against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). In vitro assays demonstrated that certain derivatives exhibit significant antiproliferative effects, with IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting their capacity to inhibit cancer cell growth effectively .
Case Study 1: Anticancer Activity
A series of synthesized compounds based on the benzimidazole framework were tested against human cancer cell lines. The results indicated that modifications to the benzimidazole moiety enhanced cytotoxicity, providing insights into structure-activity relationships (SAR) that can guide future drug development .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 3.5 |
| Compound C | HCT-116 | 7.52 |
Case Study 2: Synthesis and Biological Evaluation
Research focusing on the synthesis of related compounds through chemoselective reactions demonstrated that these derivatives possess varying degrees of biological activity, emphasizing the importance of functional group positioning and molecular conformation in determining efficacy against specific targets .
作用機序
デセチル・ダビガトラン・エテキシレートは、肝臓と腸のカルボキシルエステラーゼによってダビガトランに加水分解されるプロドラッグです 。 ダビガトランは、トロンビンの可逆的、競合的阻害剤であり、フィブリノーゲンからフィブリンへの変換を防ぐことにより、血液凝固を阻害します 。 分子標的は、トロンビンや凝固カスケードの他の成分などがあります .
類似化合物:
ダビガトラン・エテキシレート: ダビガトランのプロドラッグでもある母体化合物.
リバーロキサバン: 因子Xaを阻害する別の直接経口抗凝固薬.
アピキサバン: 同様の適応症で使用される直接因子Xa阻害剤.
独自性: デセチル・ダビガトラン・エテキシレートは、その特定の代謝経路とダビガトラン・エテキシレートの中間代謝産物としての役割によってユニークです。 他の抗凝固薬とは異なり、トロンビンを特異的に標的とし、因子Xa阻害剤と比較して異なる作用機序を提供します .
類似化合物との比較
Comparison with Similar Compounds
The target compound is part of a family of benzimidazole-based thrombin inhibitors. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Key Analogs
*Calculated based on molecular formula C34H40N8O6 ().
Key Findings :
Ester vs. Acid Terminus: The ethyl ester derivatives (e.g., dabigatran etexilate) act as prodrugs, enhancing oral absorption. Enzymatic hydrolysis converts them to the active carboxylic acid form (e.g., the target compound), which directly inhibits thrombin . The propanoic acid moiety in the target compound improves water solubility compared to ester analogs but may reduce membrane permeability .
Hexoxycarbonylcarbamimidoyl Group :
- This substituent enhances lipophilicity and binding affinity to thrombin’s active site. Its absence (e.g., compound F ) reduces potency and metabolic stability .
- The hexyl chain in the hexoxycarbonyl group optimizes pharmacokinetics by prolonging half-life .
Synthetic Yields :
- The target compound’s synthesis (via intermediates like compound G ) achieves an overall yield of ~33.75% in optimized routes, outperforming earlier methods by 16.4% .
Crystallographic Data :
- Dabigatran etexilate tetrahydrate (ester form) exhibits a disordered terminal butyl group and intramolecular hydrogen bonding, which stabilize its crystalline structure. The acid form likely adopts a distinct conformation due to the free carboxylic acid .
生物活性
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid, commonly referred to as a derivative of dabigatran, is a compound that exhibits significant biological activity, particularly as an anticoagulant. This article explores its biological mechanisms, efficacy in clinical applications, and relevant research findings.
- IUPAC Name : Ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
- Molecular Formula : C34H41N7O5
- Molecular Weight : 627.7 g/mol
- CAS Number : 211915-06-9
The compound acts primarily as a thrombin inhibitor , which is crucial for preventing thrombus formation in various clinical settings. It functions by inhibiting the enzymatic activity of thrombin, thereby reducing the risk of stroke and systemic embolism in patients with conditions such as non-valvular atrial fibrillation (NVAF) .
Biological Activity and Efficacy
Research indicates that the compound exhibits potent anticoagulant properties. Its efficacy has been evaluated in several studies:
-
Anticoagulation Studies :
- A study demonstrated that dabigatran etexilate, the prodrug form of this compound, significantly reduces the incidence of stroke in patients with NVAF compared to traditional anticoagulants like warfarin .
- Clinical trials have shown that it effectively prevents deep vein thrombosis (DVT) and pulmonary embolism (PE), with a favorable safety profile .
- Pharmacodynamics :
- Predictive Modeling :
Case Studies
Several case studies provide insights into the clinical application of this compound:
- Case Study 1 : A 75-year-old patient with NVAF was treated with dabigatran etexilate. The patient showed a marked reduction in thromboembolic events over a 12-month follow-up period.
- Case Study 2 : In patients undergoing orthopedic surgery, administration of the compound resulted in lower rates of DVT compared to those receiving standard care .
Data Table: Clinical Efficacy Comparison
| Study Type | Outcome Measure | Dabigatran Etexilate | Warfarin |
|---|---|---|---|
| Stroke Prevention | Incidence Rate (%) | 1.7 | 2.4 |
| DVT Prevention | Incidence Rate (%) | 0.6 | 1.0 |
| Major Bleeding Events | Incidence Rate (%) | 0.3 | 0.7 |
| Patient Satisfaction | Scale (1-10) | 8.5 | 6.0 |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The compound can be synthesized via multi-step coupling reactions. Key steps include:
- Benzimidazole core formation : Condensation of 4-(N-hexoxycarbonylcarbamimidoyl)aniline with 1-methylbenzimidazole-5-carboxylic acid derivatives under reflux conditions in ethanol .
- Amide bond formation : Coupling the benzimidazole intermediate with pyridin-2-amine using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) .
- Final carboxylation : Hydrolysis of an ethyl ester intermediate (e.g., ethyl 3-[[...]propanoate) under acidic conditions to yield the free propanoic acid .
Key intermediates : Ethyl ester precursors, pyridinyl-benzimidazole conjugates, and carbamimidoyl-aniline derivatives.
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and coupling efficiency (e.g., benzimidazole methyl group at δ ~2.5 ppm) .
- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (e.g., C=O at ~1700 cm) and amide bonds (~1650 cm) .
- Elemental Analysis : Validate empirical formula consistency between calculated and observed C/H/N/S percentages .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can low yields during the final coupling step be systematically addressed?
Low yields may arise from steric hindrance or poor nucleophilicity of the pyridin-2-amine. Mitigation strategies include:
- Solvent optimization : Switch from THF to DMF to enhance solubility of bulky intermediates .
- Catalyst screening : Test alternative coupling agents (e.g., EDCI vs. HATU) to improve reaction efficiency .
- Temperature control : Conduct reactions at 0°C to minimize side reactions, as demonstrated in analogous thiazole syntheses .
- Substituent effects : Introduce electron-donating groups (e.g., -CH) on the benzimidazole to enhance reactivity, as seen in compound 3e (88% yield) .
Q. What methodologies are effective for resolving stereoisomers or regioisomers in this compound?
- Chiral Chromatography : Use Chiralpak® OD columns with methanol-DMEA (0.2%) in supercritical CO to separate enantiomers (e.g., retention times: 1.6 vs. 2.4 minutes) .
- Crystallization : Recrystallize intermediates from ethanol/water mixtures to isolate dominant isomers, as shown in thiazole-triazole acetamide purifications .
- Dynamic NMR : Monitor isomerization kinetics in DMSO-d at variable temperatures to identify stable conformers .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Molecular Docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., benzimidazole derivatives docked into enzyme active sites with ∆G < -8 kcal/mol) .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .
- MD Simulations : Simulate compound stability in lipid bilayers to optimize logP values for membrane permeability .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between elemental analysis and NMR data?
- Cross-validation : Repeat elemental analysis with fresh samples to rule out hygroscopicity or solvent retention .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 428.3) to validate empirical formulas .
- 2D NMR : Perform HSQC and HMBC experiments to resolve overlapping signals and assign quaternary carbons unambiguously .
Q. What strategies ensure reproducibility in scaled-up syntheses?
- Process Control : Implement in-line FTIR monitoring during reflux steps to track reaction progression .
- Batch Consistency : Use statistical design of experiments (DoE) to optimize parameters like stoichiometry (1.2:1 amine:carbonyl ratio) and mixing rates .
- Impurity Profiling : Characterize side products (e.g., hydrolyzed esters) via LC-MS and adjust hydrolysis conditions (pH, temperature) accordingly .
Theoretical and Methodological Frameworks
Q. How can this compound’s research align with broader chemical biology theories?
- Enzyme Inhibition Models : Link benzimidazole-carbamimidoyl motifs to transition-state analog theories for protease inhibitors .
- Prodrug Design : Explore ethyl ester analogs (e.g., ethyl 3-[[...]propanoate) as hydrolyzable prodrugs, leveraging esterase activation mechanisms .
Q. What experimental design principles are critical for structure-activity relationship (SAR) studies?
- Scaffold Diversification : Synthesize derivatives with varied aryl groups (e.g., 4-F, 4-Br) to probe electronic effects on bioactivity .
- Control Groups : Include unsubstituted benzimidazole analogs to isolate the contribution of the hexoxycarbonylcarbamimidoyl group .
- Dose-Response Assays : Use IC curves (e.g., 10 nM–100 µM range) to quantify potency shifts across derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
